Amoxetamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Amoxetamide A est un composé novateur identifié comme un inducteur d’anoïkis. L’anoïkis est un type de mort cellulaire programmée déclenchée par le détachement des cellules de la matrice extracellulaire, jouant un rôle crucial dans le maintien de l’homéostasie tissulaire et la prévention des métastases dans les cellules cancéreuses . L’this compound a été découverte grâce à la culture combinée d’espèces d’Amycolatopsis et de Tsukamurella pulmonis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Amoxetamide A est produite par la culture combinée d’espèces d’Amycolatopsis 26-4 et de bactéries contenant de l’acide mycolique Tsukamurella pulmonis TP-B0596 . Le composé est extrait de la culture à l’aide d’acétate d’éthyle (EtOAc) et purifié par chromatographie sur colonne ODS C18 et chromatographie liquide haute performance (HPLC) semi-préparative .

Méthodes de production industrielle

Actuellement, il n’y a pas d’informations détaillées disponibles sur les méthodes de production industrielle de l’this compound. Le composé est principalement produit en laboratoire à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions

L’Amoxetamide A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’this compound.

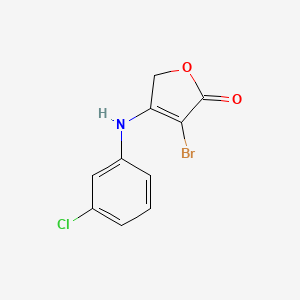

Substitution : Le fragment β-lactone de l’this compound peut participer à des réactions de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles pour les réactions de substitution. Les conditions spécifiques de ces réactions varient en fonction du résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner le remplacement de groupes fonctionnels.

Applications de la recherche scientifique

L’this compound présente plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : L’this compound est étudiée pour sa structure β-lactone unique et sa réactivité dans diverses réactions chimiques.

Industrie : Bien que ses applications industrielles soient encore en cours d’exploration, les propriétés uniques de l’this compound en font un candidat pour le développement de nouveaux produits pharmaceutiques et d’outils biotechnologiques.

Applications De Recherche Scientifique

Amoxetamide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is studied for its unique β-lactone structure and its reactivity in various chemical reactions.

Industry: While its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new pharmaceuticals and biotechnological tools.

Mécanisme D'action

L’Amoxetamide A exerce ses effets en induisant l’anoïkis dans les cellules cancéreuses. Le composé cible des voies moléculaires spécifiques impliquées dans l’adhésion et la survie cellulaires. En perturbant ces voies, l’this compound favorise la mort cellulaire programmée dans les cellules cancéreuses détachées, empêchant ainsi leur métastase . Les cibles moléculaires et les voies exactes sont encore en cours d’investigation, mais le fragment β-lactone est supposé jouer un rôle crucial dans son activité .

Comparaison Avec Des Composés Similaires

L’Amoxetamide A peut être comparée à d’autres composés inducteurs d’anoïkis, tels que :

Staurosporine : Un inducteur puissant de l’apoptose, y compris l’anoïkis, mais avec un mécanisme d’action différent.

Peptides inducteurs d’anoïkis : Des peptides synthétiques conçus pour imiter les composants de la matrice extracellulaire et induire l’anoïkis.

Composés contenant une β-lactone : D’autres composés avec des fragments β-lactone qui présentent une réactivité et une activité biologique similaires.

L’this compound est unique en raison de sa méthode de production spécifique impliquant la culture combinée d’espèces d’Amycolatopsis et de Tsukamurella pulmonis, ainsi que sa puissante activité inductrice d’anoïkis dans les cellules cancéreuses du côlon .

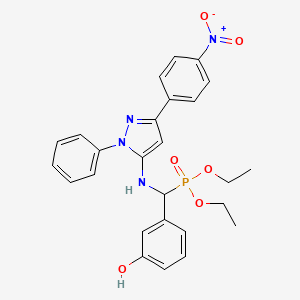

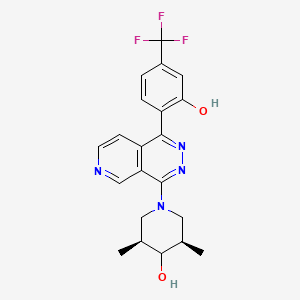

Propriétés

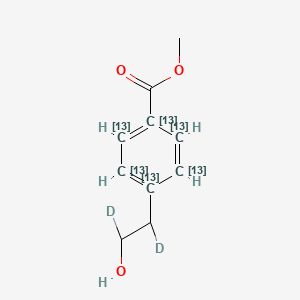

Formule moléculaire |

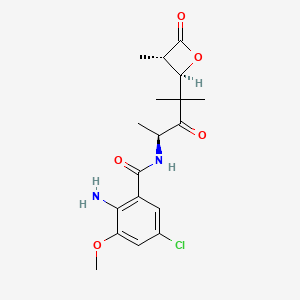

C18H23ClN2O5 |

|---|---|

Poids moléculaire |

382.8 g/mol |

Nom IUPAC |

2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1 |

Clé InChI |

HMKBZGBNGDBICC-KOSWAMCASA-N |

SMILES isomérique |

C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |

SMILES canonique |

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)